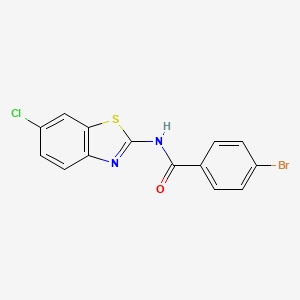

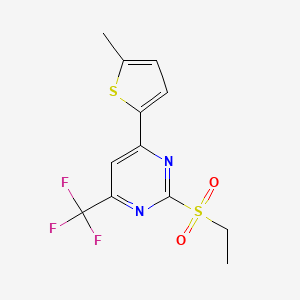

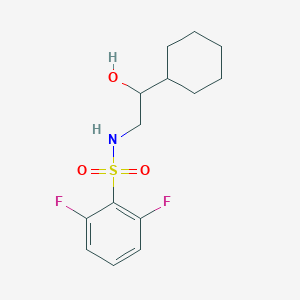

![molecular formula C13H14N4O4 B2714099 ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate CAS No. 52262-79-0](/img/structure/B2714099.png)

ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the CAS Number: 52262-79-0. It has a linear formula of C13H14N4O4 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)/b17-11- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is 290.28 .Applications De Recherche Scientifique

Antimitotic Agents

Research on chiral isomers of related compounds has shown their activity in biological systems, with some isomers demonstrating significant potency. Such studies often aim to understand the metabolic pathways and biological activities of these compounds, which can include antimitotic properties, potentially relevant to cancer research (Temple & Rener, 1992).

Catalytic Decomposition

Studies on the catalytic decomposition of dibenzylselenonium ylides with thioamides have explored the reaction mechanisms and products of such decompositions. This research can provide insights into the synthesis of novel compounds and the development of new catalytic processes (Tamagaki & Hatanaka, 1976).

Anticancer Agents

Alterations of the carbamate group in certain ethyl carbamate derivatives have been investigated for their effects on cellular tubulin binding, mitotic cell accumulation, and cytotoxic activities. These studies contribute to the development of new anticancer agents by exploring different chemical modifications (Temple, Rener, & Comber, 1989).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of compounds with modifications in the carbamate group or related structures has been conducted to identify new treatments for bacterial and fungal infections. These studies often involve screening synthesized compounds for their efficacy against various microorganisms (Mathada & Mathada, 2009).

Molecular Encapsulation

The encapsulation of metal complexes with specific ligands in materials like zeolite Y has been explored for catalytic applications. Such research aims to develop efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the potential for chemical synthesis and industrial applications (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate involves the reaction of ethyl carbamate with 3-methoxybenzaldehyde to form ethyl N-(3-methoxybenzyl)carbamate, which is then reacted with hydrazine hydrate to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate. This intermediate is then reacted with acetylacetone to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate, which is finally reacted with cyanogen bromide to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate.", "Starting Materials": [ "Ethyl carbamate", "3-methoxybenzaldehyde", "Hydrazine hydrate", "Acetylacetone", "Cyanogen bromide" ], "Reaction": [ "Ethyl carbamate is reacted with 3-methoxybenzaldehyde in the presence of a base to form ethyl N-(3-methoxybenzyl)carbamate.", "Ethyl N-(3-methoxybenzyl)carbamate is reacted with hydrazine hydrate in the presence of a base to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate.", "Ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate is reacted with acetylacetone in the presence of a base to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate.", "Ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate is reacted with cyanogen bromide in the presence of a base to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate." ] } | |

Numéro CAS |

52262-79-0 |

Formule moléculaire |

C13H14N4O4 |

Poids moléculaire |

290.27 g/mol |

Nom IUPAC |

ethyl N-[2-cyano-2-[(3-methoxyphenyl)hydrazinylidene]acetyl]carbamate |

InChI |

InChI=1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |

Clé InChI |

FXHSFULFXBFMJI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |

SMILES canonique |

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

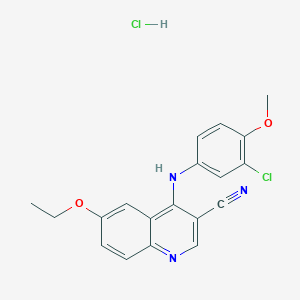

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)

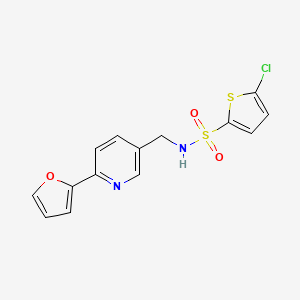

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)

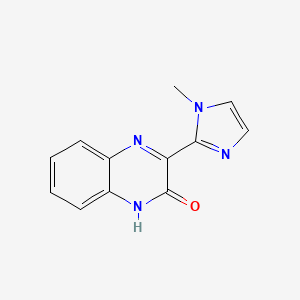

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)